molecular formula C9H7Cl3O B2873723 1-Chloro-3-(2,6-dichlorophenyl)propan-2-one CAS No. 116316-58-6

1-Chloro-3-(2,6-dichlorophenyl)propan-2-one

Cat. No.: B2873723
CAS No.: 116316-58-6
M. Wt: 237.5
InChI Key: DLTURKWIGYRHHQ-UHFFFAOYSA-N
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Description

1-Chloro-3-(2,6-dichlorophenyl)propan-2-one is an organic compound with the molecular formula C9H7Cl3O. It is a chlorinated ketone, characterized by the presence of a chloro group and a dichlorophenyl group attached to a propan-2-one backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-(2,6-dichlorophenyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 2,6-dichlorobenzaldehyde with chloroacetone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Safety measures are crucial due to the handling of chlorinated compounds and strong bases.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-(2,6-dichlorophenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Chloro-3-(2,6-dichlorophenyl)propan-2-one has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of potential therapeutic agents, particularly those targeting specific enzymes or receptors.

    Biological Studies: It is employed in studies investigating the biological activity of chlorinated ketones and their derivatives.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-chloro-3-(2,6-dichlorophenyl)propan-2-one involves its interaction with specific molecular targets. The chloro and dichlorophenyl groups contribute to its reactivity and binding affinity. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

    1-Chloro-1-(2,6-dichlorophenyl)propan-2-one: Similar structure but with a different position of the chloro group.

    2-Chloro-1-(2,6-dichlorophenyl)ethanone: A shorter carbon chain with similar functional groups.

    3-Chloro-1-(2,6-dichlorophenyl)propan-1-one: Different position of the chloro group on the carbon chain

Uniqueness: 1-Chloro-3-(2,6-dichlorophenyl)propan-2-one is unique due to its specific structural arrangement, which influences its reactivity and applications. The presence of both chloro and dichlorophenyl groups enhances its electrophilic nature, making it a valuable intermediate in various synthetic and research applications .

Biological Activity

1-Chloro-3-(2,6-dichlorophenyl)propan-2-one, a chlorinated ketone, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its electrophilic nature, which allows it to interact with various biological targets, including enzymes and receptors. Understanding its biological activity is crucial for exploring its therapeutic potential and applications in drug development.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₉Cl₂O
  • CAS Number : 116316-58-6
  • Physical State : Typically a colorless to pale yellow liquid.

The presence of chlorine atoms at the 2 and 6 positions on the phenyl ring enhances the compound's reactivity and binding affinity, making it a valuable intermediate in organic synthesis and medicinal chemistry.

This compound acts primarily as an electrophile , enabling it to react with nucleophilic sites on biological macromolecules. This interaction can lead to:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by modifying active sites.
  • Receptor Modulation : It can alter receptor functions, impacting various signaling pathways.

The exact mechanisms depend on the specific biological context in which the compound is used.

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit varying degrees of antimicrobial activity. For instance:

  • Chlamydia Inhibition : Studies have highlighted the potential of chlorinated ketones in developing drugs targeting Chlamydia species, suggesting that structural analogs may also possess similar properties .
  • Antibacterial Effects : Some derivatives have shown activity against Neisseria meningitidis and Haemophilus influenzae, indicating a spectrum of antibacterial properties that warrant further investigation .

Anticancer Potential

The compound's structural features suggest potential anticancer activity:

  • In vitro studies have indicated that chlorinated derivatives can inhibit cancer cell viability significantly. For example, modifications leading to enhanced electron-withdrawing characteristics have been associated with increased cytotoxicity against A549 lung cancer cells .

Case Study 1: Synthesis and Biological Evaluation

A study conducted by Thalen et al. synthesized several compounds based on chlorinated ketones, including this compound. The synthesized compounds were evaluated for their biological activities:

  • Results : The derivatives showed selective inhibition against specific bacterial strains with minimal toxicity to human cells, highlighting their therapeutic potential .
CompoundActivity Against N. meningitidisActivity Against H. influenzaeToxicity Level
ACP1a64 μg/mL32 μg/mLLow
ACP1b16 μg/mL8 μg/mLLow

Case Study 2: Electrophilic Interactions

Research has focused on the electrophilic nature of this compound:

  • Findings : Interaction studies revealed that the compound modifies biomolecules through nucleophilic substitution reactions, influencing various biochemical pathways. This property is particularly relevant in drug design where selective targeting of enzymes is essential.

Properties

IUPAC Name

1-chloro-3-(2,6-dichlorophenyl)propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl3O/c10-5-6(13)4-7-8(11)2-1-3-9(7)12/h1-3H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLTURKWIGYRHHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC(=O)CCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

50 ml of oxalyl chloride and 0.5 ml of dimethylformamide were added to a stirred suspension of 5.12 g of (2,6-dichlorophenyl)acetic acid in 120 ml of toluene. The mixture was stirred at room temperature for 2.5 hours and then evaporated to dryness. The residue was suspended in 40 ml of diethyl ether and the suspension was added gradually to 250 ml of a 0.25M solution of diazomethane in diethyl ether. The mixture was stirred at room temperature for 2 hours and then cooled to 0° C. Hydrogen chloride was then bubbled through the mixture for 10 minutes. 300 ml of water were added to the mixture and the phases were separated. The organic phase was washed with 200 ml of saturated sodium hydrogen carbonate solution and 300 ml of water, dried over anhydrous sodium sulphate and evaporated to give 6.04 g of 1-chloro-3-(2,6-dichlorophenyl)-2-propanone in form of a white solid. This solid was taken up in 21 ml of chloroform, 7.19 g of triphenylphosphine were added and the solution was stirred and heated under reflux for 6 hours. The mixture was cooled and poured into 200 ml of diethyl ether. The resulting precipitate was collected, washed with diethyl ether and dried to give 8.605 g of [3-(2,6-dichlorophenyl)-2-oxopropyl]triphenylphosphonium chloride in the form of a white solid. This solid was taken up in 1.5 l of warm water and the mixture was filtered. The filtrate was stirred while 12.5 ml of 5% sodium hydroxide solution were added. The mixture was extracted twice with 600 ml of diethyl ether each time and the combined extracts were washed with 1 l of water, dried over anhydrous sodium sulphate and evaporated. The residue was recrystallized from 150 ml of diethyl ether and yielded 4.286 g of [3-(2,6-dichlorophenyl)-2-oxopropylidene]triphenylphorphorane of melting point 98°-100° C.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
5.12 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

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